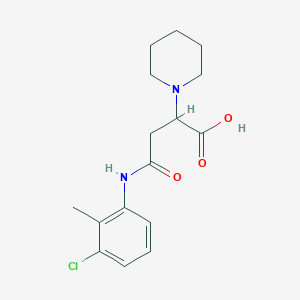

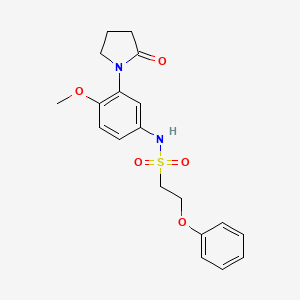

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane” is a synthetic compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

4-Chloro-3-nitrobenzoyl chloride may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Aplicaciones Científicas De Investigación

Solid-phase Synthesis and Chemical Diversity

A study describes the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, employing polystyrene resin as a base and utilizing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with various substitutions, enhancing skeletal diversity through nitro group reduction and the preparation of benzene-fused heterocycles. It highlights the capability of expanding the diazepinone scaffold into a benzodiazocinone, although with some limitations in derivative diversity (Barbora Lemrová & Miroslav Soural, 2012).

Catalytic Applications and Molecular Interaction

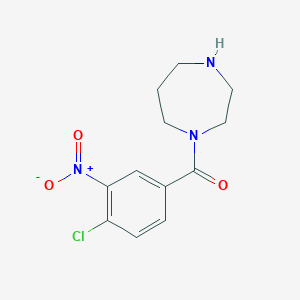

Research on novel square pyramidal iron(III) complexes with linear tetradentate bis(phenolate) ligands, including derivatives of 1,4-diazepane, has shown them to be structural and reactive models for intradiol-cleaving 3,4-PCD enzymes. These complexes, characterized by ESI-MS, elemental analysis, and spectroscopic methods, show potential in understanding enzymatic processes and catalytic applications. The study emphasizes the influence of electronic properties of ligands on the reactivity and interaction of complexes with substrates (R. Mayilmurugan, M. Sankaralingam, E. Suresh & M. Palaniandavar, 2010).

Synthesis of Heterocyclic Compounds

A synthesis approach for new 1,3-oxazepine and diazepines derivatives, initiated by cycloaddition reactions between Schiff bases and various anhydrides, showcases the utility of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane in creating structurally diverse heterocyclic compounds. This method, employing dry benzene as a solvent, underscores the versatility of diazepines in synthesizing complex molecules, contributing significantly to medicinal chemistry and materials science (M. A. Mahmoud, 2019).

Fluorescent and Colorimetric Sensing

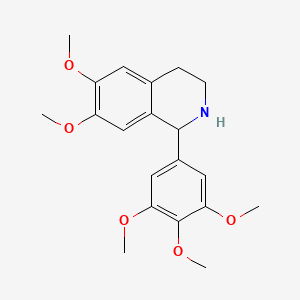

The derivative 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) with a triazole binding site demonstrates selective fluorescent and colorimetric sensing for Hg2+ in aqueous solutions. This sensor, based on the NBD framework, indicates the potential of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane derivatives in environmental monitoring and analytical chemistry. The specificity for Hg2+ is highlighted through significant fluorescence quenching and a remarkable red shift in absorption and fluorescence spectra, enabling naked-eye detection of mercury ions (Yi-Bin Ruan, S. Maisonneuve & Juan Xie, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

(4-chloro-3-nitrophenyl)-(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-2-9(8-11(10)16(18)19)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEDOZFMJQGDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2995268.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2995269.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2995272.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)

![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)